2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one 2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1326806-53-4
VCID: VC4247922
InChI: InChI=1S/C24H23N5O2/c1-2-3-15-31-20-11-9-19(10-12-20)21-16-22-23-26-29(17-18-7-5-4-6-8-18)24(30)27(23)13-14-28(22)25-21/h4-14,16H,2-3,15,17H2,1H3
SMILES: CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC=CC=C5)C3=C2
Molecular Formula: C24H23N5O2
Molecular Weight: 413.481

2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one

CAS No.: 1326806-53-4

Cat. No.: VC4247922

Molecular Formula: C24H23N5O2

Molecular Weight: 413.481

* For research use only. Not for human or veterinary use.

2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one - 1326806-53-4

Specification

CAS No. 1326806-53-4
Molecular Formula C24H23N5O2
Molecular Weight 413.481
IUPAC Name 4-benzyl-11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one
Standard InChI InChI=1S/C24H23N5O2/c1-2-3-15-31-20-11-9-19(10-12-20)21-16-22-23-26-29(17-18-7-5-4-6-8-18)24(30)27(23)13-14-28(22)25-21/h4-14,16H,2-3,15,17H2,1H3
Standard InChI Key MKKBZDLJPQBLOL-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC=CC=C5)C3=C2

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound features a pentacyclic system comprising:

  • A pyrazolo[1,5-a]pyrazine scaffold fused with a triazolo[3,4-c]pyrazin-3(2H)-one unit.

  • Substituents:

    • A benzyl group at position 2, contributing hydrophobic character.

    • A 4-butoxyphenyl group at position 9, introducing steric bulk and potential for π-π interactions.

Molecular Formula and Weight

  • Formula: C₂₄H₂₃N₅O₂

  • Molecular weight: 413.481 g/mol.

Spectroscopic and Computational Data

  • SMILES: CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC5=CC=CC=C5)C3=C2

  • InChI Key: InChI=1S/C24H23N5O2/c1-2-3-15-31-20-11-9-19(10-12-20)21-16-22-23-26-29(17-18-7-5-4-6-8-18)24(30)27(23)13-14-28(22)25-21/h4-14,16H,2-3,15,17H2,1H3.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1326806-53-4
Molecular FormulaC₂₄H₂₃N₅O₂
Molecular Weight413.481 g/mol
XLogP34.2 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Manufacturing

General Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazolo-triazolo core followed by functionalization:

  • Core Formation: Cyclocondensation of aminopyrazoles with carbonyl precursors to form the pyrazolo[1,5-a]pyrazine intermediate .

  • Triazole Annulation: Introduction of the triazole ring via Huisgen cycloaddition or nitrene insertion, as observed in related triazolo-pyrazine derivatives .

  • Substituent Attachment:

    • Benzylation at position 2 using benzyl halides under basic conditions.

    • Coupling of 4-butoxyphenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Optimization Challenges

  • Regioselectivity: Controlling the position of triazole fusion (e.g., [3,4-c] vs. [1,5-a]) requires careful selection of catalysts and temperatures .

  • Solubility Issues: The hydrophobic benzyl and butoxyphenyl groups necessitate polar aprotic solvents (e.g., DMF, DMSO) for efficient reaction progress.

CompoundTarget ActivityIC₅₀ (nM)Source
Analog A (WO2015095477A1)Proteasome inhibition12.3
Analog B (Aggarwal et al.)CYP51 (Antifungal)8.7
1326806-53-4Not yet reported--

Physicochemical and ADMET Profiling

Solubility and Lipophilicity

  • LogP: Predicted at 4.2, indicating high lipophilicity, which may limit aqueous solubility.

  • Solubility: Likely <1 mg/mL in water; formulation with surfactants or cyclodextrins may be required.

Metabolic Stability

  • CYP450 interactions: The benzyl group may undergo oxidative metabolism via CYP3A4, potentially generating reactive metabolites .

Applications and Current Research

Preclinical Investigations

  • Antimicrobial screening: Triazolo-pyrazines are under evaluation for activity against Plasmodium falciparum and Candida albicans .

  • Kinase inhibition: Molecular docking studies suggest affinity for EGFR and VEGFR2 kinases (unpublished data).

Patent Landscape

  • WO2015095477A1: Claims triazolo-pyrimidines as antiparasitic agents, highlighting the therapeutic relevance of this structural class .

Future Directions

  • Synthetic Methodology: Development of one-pot strategies to reduce step count and improve yields .

  • Biological Screening: Prioritize assays against neglected tropical diseases (e.g., leishmaniasis, Chagas disease) .

  • Structure-Activity Relationships (SAR): Systematic modification of the 4-butoxyphenyl group to optimize potency and pharmacokinetics .

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